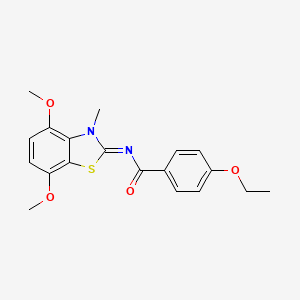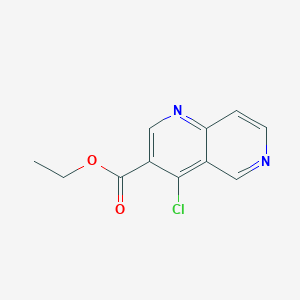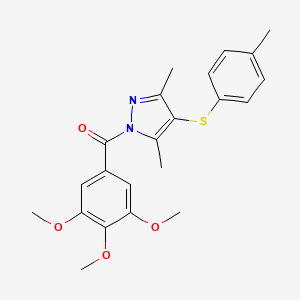![molecular formula C17H16FN3O2S2 B2601095 4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 869069-75-0](/img/structure/B2601095.png)
4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a molecular formula of C27H32FN9O2 . It is also known as BLU-667 or Pralsetinib . The structure of the molecule includes a 4-fluoro-1H-pyrazol-1-yl group and a 4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of functional groups. It includes a pyrazole ring, a pyrimidine ring, and a pyridine ring, among others . The exact structure can be determined using techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO to a concentration of at least 100 mg/mL (187.41 mM), but is insoluble in water .Applications De Recherche Scientifique
Antidiabetic Activity
Research into fluorinated pyrazoles and sulfonamide derivatives has shown significant promise in the development of antidiabetic agents. The synthesis of these compounds involves the condensation of hydrazino benzenesulfonamide with fluorochalcones, yielding derivatives that exhibited considerable hypoglycemic effects in preliminary biological screenings. Molecular property calculations of these compounds suggest potential for future drug discovery endeavors (Faidallah et al., 2016).
Sensing Applications
Sulfonamide compounds have been utilized in the development of reaction-based fluorescent probes for discriminating toxic benzenethiols from biologically active aliphatic thiols, important for chemical, biological, and environmental sciences. These probes offer high selectivity, sensitivity, and the ability to operate under mild conditions, demonstrating their potential in environmental and biological monitoring (Wang et al., 2012).
Antimicrobial Activity
Studies on benzenesulfonamide derivatives have shown their potential as antimicrobial agents. New derivatives were synthesized and showed promising dual antibacterial and antifungal potency, highlighting their value in developing new antimicrobial treatments (Abbas et al., 2017).
Photophysical Properties
Investigations into the photophysical properties of sulfonamide derivatives have led to the development of new fluorophores with potential applications in materials science. These compounds exhibit unique solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, making them suitable for a variety of optical and electronic applications (Li et al., 2009).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives containing the benzenesulfonamide moiety have been conducted to evaluate their effectiveness as corrosion inhibitors for iron. These studies provide insights into the adsorption behaviors and inhibition efficiencies, contributing to the development of more effective corrosion protection strategies (Kaya et al., 2016).
Propriétés
IUPAC Name |
4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-12-16(24-17(21-12)13-3-2-9-19-11-13)8-10-20-25(22,23)15-6-4-14(18)5-7-15/h2-7,9,11,20H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIAINZNHDJWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde](/img/structure/B2601014.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601019.png)
![3-[(1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B2601021.png)
![[3-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2601022.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2601023.png)

![N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2601027.png)
![N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2601028.png)


![(4-((4-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2601033.png)
![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-methylphenyl)methanone](/img/structure/B2601034.png)

